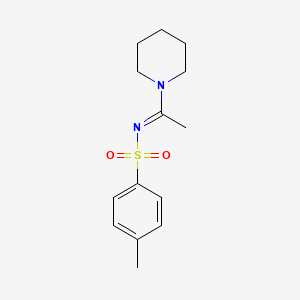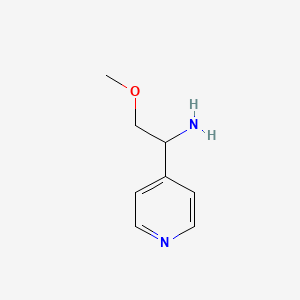
2-Methoxy-1-pyridin-4-ylethanamine
概要
説明
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Tetranuclear Lanthanide(III) Complexes
The compound 2-methoxy-6-(pyridin-2-ylhydrazonomethyl)phenol, related to 2-Methoxy-1-pyridin-4-ylethanamine, was used to synthesize tetranuclear lanthanide(III) complexes featuring a unique seesaw geometry. These complexes exhibit weak antiferromagnetic coupling, useful for magnetic studies and materials science. Compound 1 displayed isotropic exchange, while Compound 3 showed slow magnetic relaxation at low temperatures, indicating potential applications in quantum computing and magnetic storage devices (Goura et al., 2014).
Catalysis in Suzuki-Miyaura Reaction
A pincer type ONN tridentate Schiff base ligand, synthesized from 4-hydroxy-3-methoxy-benzaldehyde and 2-Methoxy-1-pyridin-4-ylethanamine, was utilized to create Pd(II) complexes. These complexes demonstrated excellent catalytic activity in the Suzuki-Miyaura reaction, a key process in organic synthesis, particularly in forming carbon-carbon bonds, crucial for pharmaceuticals and agrochemicals production (Shukla et al., 2021).
Hemilabile (Imino)pyridine Palladium(II) Complexes
The ligands 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine and its analogs were synthesized for developing palladium complexes, demonstrating high catalytic activities in ethylene dimerization. This process is vital in industrial chemistry for producing linear alpha-olefins, essential in manufacturing polymers, detergents, and lubricants (Nyamato et al., 2015).
Synthesis of Carbon-14 Labeled Doxylamine Succinate
Doxylamine succinate, an antihistamine, was labeled with carbon-14 for toxicological studies. The synthesis started from 2-benzoyl pyridine, indirectly involving compounds related to 2-Methoxy-1-pyridin-4-ylethanamine, highlighting its relevance in drug development and pharmacokinetic studies (Rao & Damodaran, 1986).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, including derivatives related to 2-Methoxy-1-pyridin-4-ylethanamine, were screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, indicating the potential for developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-1-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-6-8(9)7-2-4-10-5-3-7/h2-5,8H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAZIGDNUANDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272230 | |
| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-pyridin-4-ylethanamine | |
CAS RN |
1270569-51-1 | |
| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1270569-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[5-(2-Chloro-6-fluorobenzyl)-6-ethyl-2-isopropyl-4-pyrimidinyl]piperazino}-2-methyl-1-propanone](/img/structure/B1651449.png)
![[(2S,4S)-4-chloropyrrolidin-2-yl]methanol](/img/structure/B1651452.png)
![Tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1651453.png)
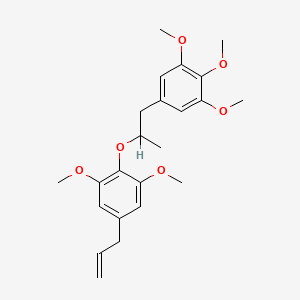
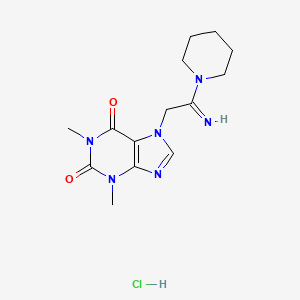

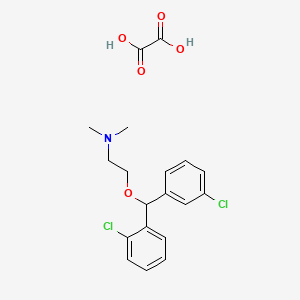
![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1651461.png)
![6-Bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B1651464.png)
![N-[2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B1651465.png)

